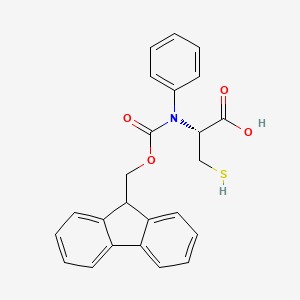
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(phenyl)amino)-3-mercaptopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(phenyl)amino)-3-mercaptopropanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a phenyl group, and a mercaptopropanoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(phenyl)amino)-3-mercaptopropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to mercapto groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol groups.
Substitution: Deprotected amino acids ready for further coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(phenyl)amino)-3-mercaptopropanoic acid is used in the synthesis of peptides and proteins. Its Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The mercapto group can form covalent bonds with cysteine residues in proteins, making it a useful tool for probing protein structure and function.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of enzymes that play a role in diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and biotechnological products. Its ability to protect amino groups during synthesis makes it valuable in the manufacture of complex organic molecules.
Mecanismo De Acción
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(phenyl)amino)-3-mercaptopropanoic acid involves the temporary protection of the amino group by the Fmoc group. This allows for selective reactions at other functional groups without interference from the amino group. The mercapto group can form covalent bonds with cysteine residues in proteins, which can be used to study protein structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid
- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
Uniqueness
What sets ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(phenyl)amino)-3-mercaptopropanoic acid apart from similar compounds is its combination of the Fmoc protecting group with a mercapto group. This dual functionality allows for versatile applications in peptide synthesis and protein studies, making it a valuable tool in both research and industrial settings.
Propiedades
Fórmula molecular |
C24H21NO4S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C24H21NO4S/c26-23(27)22(15-30)25(16-8-2-1-3-9-16)24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,30H,14-15H2,(H,26,27)/t22-/m0/s1 |
Clave InChI |
IFDDLMBAXOPSOH-QFIPXVFZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N([C@@H](CS)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1=CC=C(C=C1)N(C(CS)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


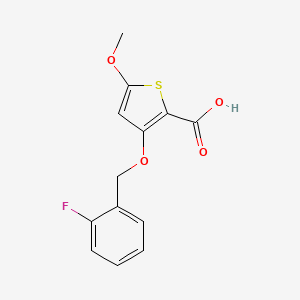
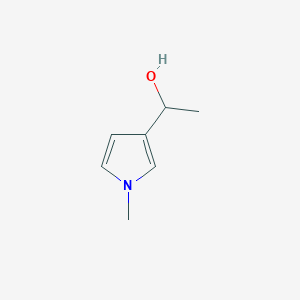

![Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230961.png)
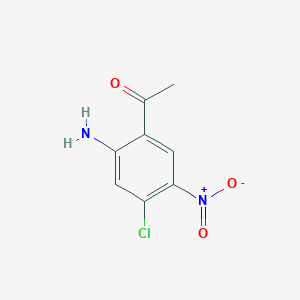
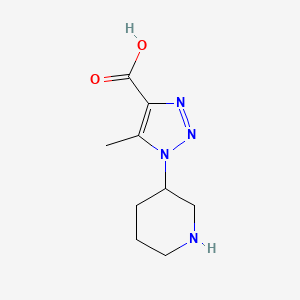
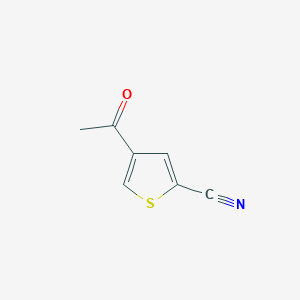

![N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B15231013.png)

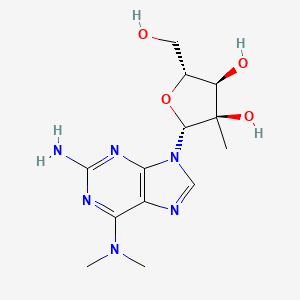
![tert-Butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15231031.png)
![2-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidine](/img/structure/B15231043.png)
![2-(cyanomethyl)-N,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15231045.png)
